2-Chloro-3,5-dibromobenzotrifluoride
Overview
Description
“2-Chloro-3,5-dibromobenzotrifluoride” is a chemical compound with the molecular formula C7H2Br2ClF3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3,5-dibromobenzotrifluoride” consists of a benzene ring with two bromine atoms, one chlorine atom, and a trifluoromethyl group attached to it .Scientific Research Applications
Nuclear Spin-Spin Coupling : A study on benzotrifluoride derivatives, including 2-Chloro-3,5-dibromobenzotrifluoride, focused on the magnitudes of nuclear spin-spin coupling constants. These constants are crucial in understanding molecular structures and interactions (Schaefer et al., 1983).
Electrophilic Trifluoromethylating Agents : Research on S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts, derivatives, and related salts, provides insights into their reactivity and potential as trifluoromethylating agents. These findings have implications for chemical synthesis and industrial applications (Umemoto & Ishihara, 1993).
Persistent Organic Pollutants and Toxicity : A study investigated the toxicity of chlorinated compounds during the electro-oxidation of aqueous samples. Understanding the environmental impact of these compounds is crucial for developing effective remediation technologies (Solá-Gutiérrez et al., 2019).
Phosphorus(V) Fluorides Synthesis : Research into the synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups. These complexes offer new pathways for synthesizing salts used as ionic liquids (Böttcher et al., 2014).
FTIR and FT-Raman Spectral Investigation : A study on the normal coordinate calculations of 2-chloro-1,3-dibromo-5-fluorobenzene, related to the chemical , aids in the understanding of in-plane and out-of-plane vibrations in molecular structures (Ilango et al., 2008).
Microwave-Assisted Fluorination : Research on the fluorination of pyrrole rings under microwave conditions, contributing to the understanding of fluorinated pyrrole-imidazole alkaloids (Troegel & Lindel, 2012).
N-Heterocyclic Carbene Complexes : A study on the reaction of imidazolium N-heterocyclic carbene precursor with silver(I) and gold(I) species. This research is important for understanding coordination polymers and their luminescent properties (Catalano & Etogo, 2007).
Synthesis of Alkyl Chlorides : Research on the transformation of alcohols to alkyl chlorides using 2-chlorobenzoxazolium salt, highlighting a new method for chemical synthesis (Mukaiyama et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,5-dibromo-2-chloro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPISBIZKLWHNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648608 | |
Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dibromobenzotrifluoride | |
CAS RN |
1027512-27-1 | |
Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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